molecular formula C17H18N2O B112264 5-Benzyloxytryptamine CAS No. 20776-45-8

5-Benzyloxytryptamine

Cat. No.: B112264
CAS No.: 20776-45-8
M. Wt: 266.34 g/mol
InChI Key: WKPDXBXNJWWWGQ-UHFFFAOYSA-N
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Description

5-BZT, also known as barium zirconium titanate, is a perovskite material with the chemical formula Ba(Zr0.5Ti0.5)O3. This compound is known for its excellent dielectric properties, making it a valuable material in various electronic applications. It is a lead-free relaxor ferroelectric material, which means it can exhibit spontaneous electric polarization that can be reversed by the application of an external electric field.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-BZT can be synthesized via the mechanochemical route using barium carbonate and titanium oxide as precursors. The process involves high-energy ball milling, which significantly influences the sintering temperature. Single-phase 5-BZT is obtained under sintering conditions at 1350°C . The average crystallite size is determined to be 79.2 nm for sintering temperature at 1350°C .

Industrial Production Methods

In industrial settings, 5-BZT is typically produced using solid-state reaction methods. This involves mixing the raw materials, followed by calcination and sintering at high temperatures to achieve the desired phase and properties. The process parameters, such as temperature and time, are carefully controlled to ensure the formation of a pure and homogeneous product.

Chemical Reactions Analysis

5-BZT undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can alter the oxidation states of the constituent elements, affecting the material’s properties.

    Substitution: Substitution reactions involve replacing one element in the compound with another, which can modify the dielectric and ferroelectric properties.

    Common Reagents and Conditions: Typical reagents include barium carbonate, titanium oxide, and zirconium oxide. The reactions are usually carried out at high temperatures (around 1350°C) to facilitate the formation of the desired phase.

    Major Products: The primary product is the single-phase 5-BZT with a cubic structure and excellent dielectric properties.

Scientific Research Applications

5-BZT has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BZT involves its ability to exhibit spontaneous electric polarization. This polarization can be reversed by applying an external electric field, making it useful in various electronic applications. The molecular targets and pathways involved include the alignment of dipoles within the material, which contributes to its ferroelectric properties .

Comparison with Similar Compounds

5-BZT is compared with other similar compounds such as:

5-BZT stands out due to its lead-free composition, making it an environmentally friendly option with excellent dielectric and ferroelectric properties.

Properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPDXBXNJWWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942992
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60942992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20776-45-8, 52055-23-9
Record name 5-(Benzyloxy)tryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20776-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-benzyloxy-3-(2-ethylamino)indole hydrochloride
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Record name 5-Benzyloxytryptamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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